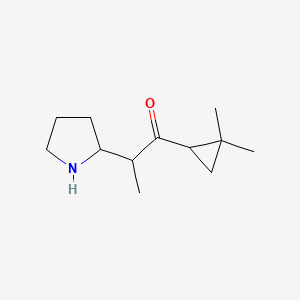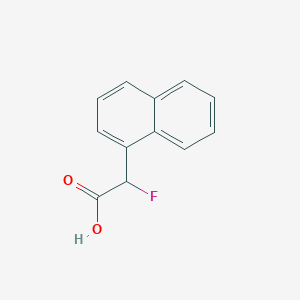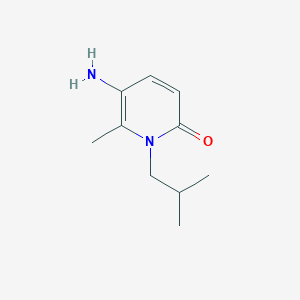
2-(2-Bromoethoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromoethoxy)pyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromoethoxy group attached to the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromoethoxy)pyridine typically involves the reaction of 2-hydroxypyridine with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
2-Hydroxypyridine+2-BromoethanolK2CO3this compound
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Bromoethoxy)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Nucleophilic Substitution: Formation of 2-(2-azidoethoxy)pyridine or 2-(2-aminoethoxy)pyridine.
Oxidation: Formation of this compound-3-carboxylic acid.
Reduction: Formation of 2-(2-bromoethoxy)piperidine.
Scientific Research Applications
2-(2-Bromoethoxy)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromoethoxy)pyridine is primarily based on its ability to undergo nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing the introduction of various functional groups into the molecule. This reactivity makes it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
2-(2-Chloroethoxy)pyridine: Similar structure but with a chlorine atom instead of bromine.
2-(2-Fluoroethoxy)pyridine: Contains a fluorine atom in place of bromine.
2-(2-Iodoethoxy)pyridine: Features an iodine atom instead of bromine.
Uniqueness: 2-(2-Bromoethoxy)pyridine is unique due to the specific reactivity of the bromine atom, which is more reactive than chlorine but less reactive than iodine. This balance of reactivity makes it particularly useful in selective nucleophilic substitution reactions.
Properties
Molecular Formula |
C7H8BrNO |
|---|---|
Molecular Weight |
202.05 g/mol |
IUPAC Name |
2-(2-bromoethoxy)pyridine |
InChI |
InChI=1S/C7H8BrNO/c8-4-6-10-7-3-1-2-5-9-7/h1-3,5H,4,6H2 |
InChI Key |
YNISDSFVUCOJFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)OCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B15276844.png)
![[2-(Fluoromethyl)cyclohexyl]methanamine](/img/structure/B15276855.png)
![8-((8-Fluoro-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)methyl)-N,N-dimethyl-2-morpholino-4-oxo-4H-chromene-6-carboxamide](/img/structure/B15276862.png)
![tert-Butyl 8-formyl-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B15276872.png)



![8-Oxa-2-azaspiro[4.5]decan-4-one](/img/structure/B15276896.png)

![2-{[(4-Fluoro-3-methylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B15276912.png)
![5-Bromoimidazo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B15276924.png)
![8-Bromoimidazo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B15276938.png)
carbonyl]carbamate](/img/structure/B15276941.png)
![6-(Methoxymethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B15276949.png)
